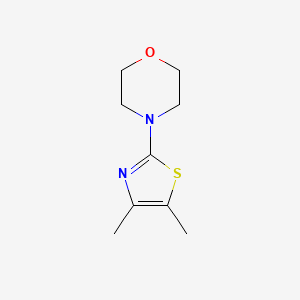

4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholine is a heterocyclic compound that contains both a thiazole ring and a morpholine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the morpholine ring is a six-membered ring containing oxygen and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine typically involves the reaction of 4,5-dimethylthiazole with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Chemical Reactions

Thiazole derivatives, including those with morpholine moieties, can undergo various chemical reactions:

-

Oxidation : Thiazoles can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially forming sulfoxides or sulfones.

-

Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Substitution : Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.

Synthetic Routes

While specific synthetic routes for 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine are not detailed, related compounds are often synthesized through methods like the Hantzsch thiazole synthesis or one-pot reactions using solid bases like MgO .

Reaction Conditions and Catalysts

Reaction conditions for thiazole derivatives often involve the use of solvents like ethanol or acetone and catalysts such as MgO for one-pot reactions . The choice of solvent and catalyst can significantly affect the yield and purity of the final product.

Analytical Techniques

The structure of thiazole derivatives is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are crucial for verifying the chemical structure and assessing the purity of the synthesized compounds.

Data Table: Common Reactions and Conditions for Thiazole Derivatives

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Aqueous or organic solvents, room temperature to reflux | Sulfoxides, sulfones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Ethanol or tetrahydrofuran, room temperature to reflux | Reduced thiazoles |

| Substitution | Halogenated thiazoles, nucleophiles (amines, thiols) | Organic solvents, room temperature to reflux | Substituted thiazoles |

Aplicaciones Científicas De Investigación

4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholine is a compound of significant interest in various scientific research fields due to its unique chemical structure and properties. This article will explore its applications across different domains, including medicinal chemistry, agricultural science, and material science.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits notable activity against various bacterial strains and fungi. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole-based morpholines possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Potential

The anticancer potential of this compound has also been explored. Research has shown that this compound can induce apoptosis in cancer cells:

- Case Study : A study published in Cancer Letters reported that thiazole derivatives could inhibit cancer cell proliferation by activating apoptotic pathways .

- Targeted Therapies : The compound has been investigated for its ability to target specific oncogenic pathways, making it a candidate for further development in targeted cancer therapies.

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of thiazole-based compounds:

- Research Insights : A paper in Neuropharmacology highlighted that this compound showed promise in protecting neuronal cells from oxidative stress-induced damage .

- Potential Applications : This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Pesticidal Properties

The compound has been evaluated for its pesticidal properties:

- Field Studies : Research published in Pest Management Science demonstrated that thiazole derivatives exhibit insecticidal activity against common agricultural pests .

- Mechanism : The mode of action involves disrupting the nervous system of target insects, leading to paralysis and death.

Herbicidal Activity

In addition to its insecticidal properties, this compound has shown herbicidal activity:

- Experimental Results : Studies indicate that it can inhibit the growth of certain weeds without adversely affecting crop yield .

Polymer Development

The incorporation of this compound into polymer matrices has been explored for enhancing material properties:

- Research Findings : A study published in Polymer Science found that adding this compound to polymer blends improved thermal stability and mechanical strength .

Coatings and Adhesives

This compound is also being investigated for use in coatings and adhesives due to its chemical stability and adhesion properties:

- Application Insights : Research indicates that it can improve the durability and resistance of coatings against environmental factors .

Mecanismo De Acción

The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The compound’s ability to bind to DNA and interfere with cellular processes can also contribute to its anticancer properties.

Comparación Con Compuestos Similares

Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another morpholine derivative with different substituents on the thiazole ring.

2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents, leading to varied biological activities.

Uniqueness

4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholine is unique due to its specific combination of a thiazole ring with a morpholine ring, which imparts distinct chemical and biological properties

Actividad Biológica

4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholine is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

Thiazole derivatives like this compound interact with various biological targets. These interactions can lead to the modulation of biochemical pathways essential for cellular function. The compound may influence:

- Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in cancer cell proliferation.

- Receptor Binding : The compound may bind to specific receptors, affecting signal transduction pathways related to inflammation and cancer.

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives suggest favorable absorption and distribution characteristics. Studies have indicated that these compounds often exhibit:

- Good Oral Bioavailability : Many thiazole derivatives are designed to be orally bioavailable, enhancing their therapeutic potential.

- Metabolic Stability : The presence of the morpholine moiety may contribute to the metabolic stability of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.7–2.8 μg/mL |

| Micrococcus luteus | 1.95–3.91 μg/mL |

| Bacillus spp. | 3.91–15.62 μg/mL |

These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. In a study involving various cancer cell lines, this compound demonstrated promising antiproliferative effects:

| Cell Line | Growth Inhibition (%) at 10 μM |

|---|---|

| HOP-92 (NSCLC) | 86.28% |

| HCT-116 (Colorectal) | 40.87% |

| SK-BR-3 (Breast) | 46.14% |

The compound's ability to inhibit cell growth suggests its potential as an anticancer agent .

Anti-inflammatory Effects

Thiazole derivatives are also being explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

- Anticancer Screening : A series of thiazole derivatives were screened for their cytotoxic effects on various cancer cell lines. Compounds similar to this compound showed significant activity against multiple targets .

- Antimicrobial Evaluation : In vitro tests demonstrated that thiazole derivatives effectively inhibited bacterial growth in various strains, suggesting a broad-spectrum antimicrobial potential .

Propiedades

IUPAC Name |

4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7-8(2)13-9(10-7)11-3-5-12-6-4-11/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHWJRGEQCBGPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.